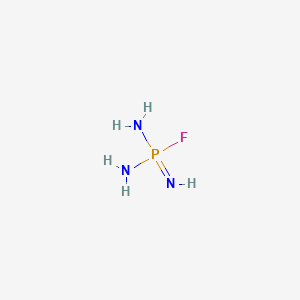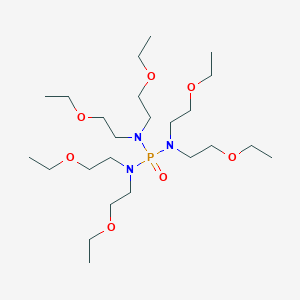
N,N,N',N',N'',N''-Hexakis(2-ethoxyethyl)phosphoric triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’,N’‘,N’'-Hexakis(2-ethoxyethyl)phosphoric triamide is a complex organic compound that belongs to the class of phosphoric triamides This compound is characterized by the presence of six 2-ethoxyethyl groups attached to a central phosphoric triamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’,N’‘,N’'-Hexakis(2-ethoxyethyl)phosphoric triamide typically involves the reaction of phosphoric triamide with 2-ethoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N,N,N’,N’,N’‘,N’'-Hexakis(2-ethoxyethyl)phosphoric triamide may involve large-scale batch or continuous processes. The use of advanced reaction vessels and automated control systems ensures consistent quality and efficiency in the production process. The compound is typically purified through techniques such as distillation, crystallization, or chromatography to remove any impurities and achieve the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’,N’‘,N’'-Hexakis(2-ethoxyethyl)phosphoric triamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The ethoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds. Substitution reactions can result in a variety of functionalized phosphoric triamides.
Scientific Research Applications
N,N,N’,N’,N’‘,N’'-Hexakis(2-ethoxyethyl)phosphoric triamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N,N,N’,N’,N’‘,N’'-Hexakis(2-ethoxyethyl)phosphoric triamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N,N’,N’'-Tris(2-pyridinyl)phosphoric triamide
- Tris(N,N-tetramethylene)phosphoric triamide
- Hexamethylphosphoramide
Uniqueness
N,N,N’,N’,N’‘,N’'-Hexakis(2-ethoxyethyl)phosphoric triamide is unique due to its specific structure and the presence of six 2-ethoxyethyl groups. This structural feature imparts distinct chemical properties and reactivity compared to other phosphoric triamides. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research.
Properties
CAS No. |
26547-01-3 |
|---|---|
Molecular Formula |
C24H54N3O7P |
Molecular Weight |
527.7 g/mol |
IUPAC Name |
N-bis[bis(2-ethoxyethyl)amino]phosphoryl-2-ethoxy-N-(2-ethoxyethyl)ethanamine |
InChI |
InChI=1S/C24H54N3O7P/c1-7-29-19-13-25(14-20-30-8-2)35(28,26(15-21-31-9-3)16-22-32-10-4)27(17-23-33-11-5)18-24-34-12-6/h7-24H2,1-6H3 |
InChI Key |
FPBOZACTYAIODG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN(CCOCC)P(=O)(N(CCOCC)CCOCC)N(CCOCC)CCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


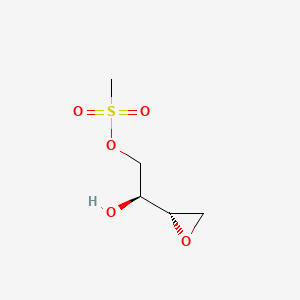
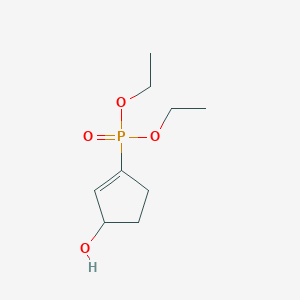

![N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea](/img/structure/B14697803.png)
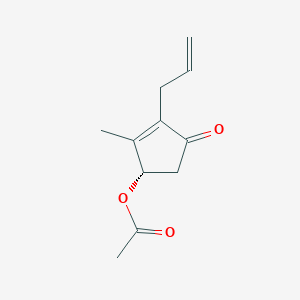
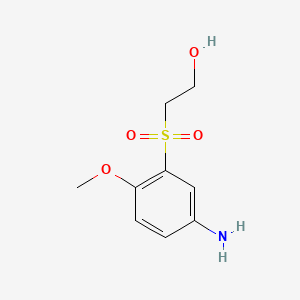
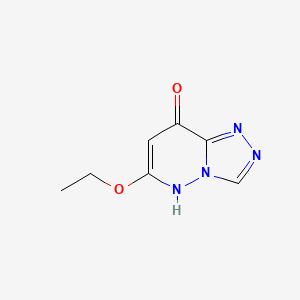
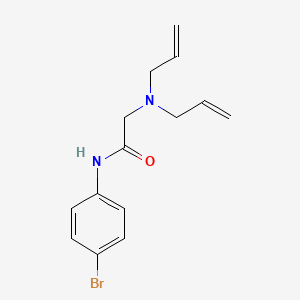



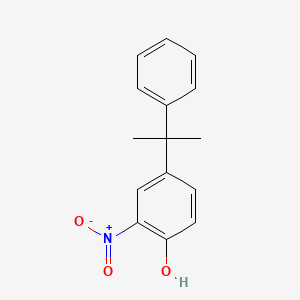
![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
